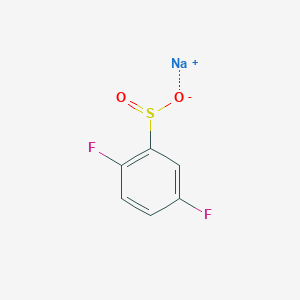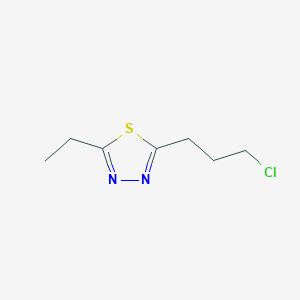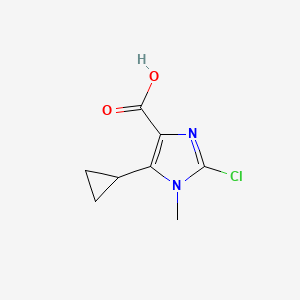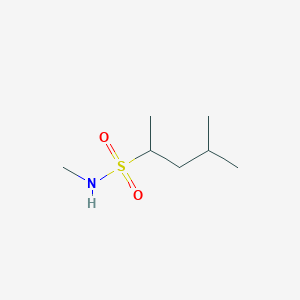
3-(1-Amino-2-methoxyethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Amino-2-methoxyethyl)benzonitrile is an organic compound with a complex structure that includes an amino group, a methoxy group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Amino-2-methoxyethyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzonitrile . This method is advantageous due to its mild reaction conditions and low production cost. Another method involves the use of ionic liquids as recycling agents, which simplifies the separation process and eliminates the need for metal salt catalysts .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvents can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Amino-2-methoxyethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield benzoic acid derivatives, while reduction can produce benzylamine derivatives.
Applications De Recherche Scientifique
3-(1-Amino-2-methoxyethyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mécanisme D'action
The mechanism of action of 3-(1-Amino-2-methoxyethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and methoxy groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzonitrile: A simpler compound with a similar nitrile group.
3-Aminobenzonitrile: Contains an amino group but lacks the methoxy group.
2-Methoxybenzonitrile: Contains a methoxy group but lacks the amino group.
Uniqueness
3-(1-Amino-2-methoxyethyl)benzonitrile is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and potential applications. This combination of functional groups makes it a versatile compound for various chemical and biological studies.
Propriétés
Formule moléculaire |
C10H12N2O |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-(1-amino-2-methoxyethyl)benzonitrile |
InChI |
InChI=1S/C10H12N2O/c1-13-7-10(12)9-4-2-3-8(5-9)6-11/h2-5,10H,7,12H2,1H3 |
Clé InChI |
VRQTVZNPCDOWSI-UHFFFAOYSA-N |
SMILES canonique |
COCC(C1=CC=CC(=C1)C#N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-([1-(Chloromethyl)cyclopropyl]methyl)-4-methyl-1,3-thiazole](/img/structure/B13207721.png)
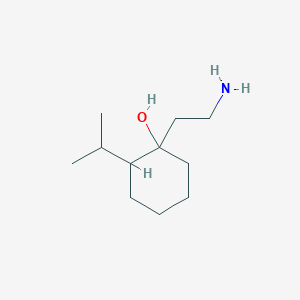


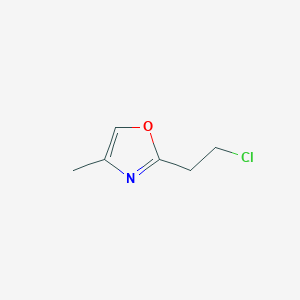



![4-[Butyl(methyl)amino]benzoic acid hydrochloride](/img/structure/B13207753.png)

